

# Application Note: X-ray Diffraction Analysis of the Cd<sub>3</sub>Mg Crystal Structure

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## Compound of Interest

Compound Name: Cadmium--magnesium (3/1)

Cat. No.: B15486560

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## Introduction

The Cadmium-Magnesium (Cd-Mg) alloy system is a classic example of a metallic system that exhibits an order-disorder transition. At elevated temperatures, the Cd and Mg atoms are randomly distributed on a hexagonal close-packed (hcp) lattice. Upon cooling below a critical temperature, the atoms arrange themselves into an ordered superlattice. For the composition Cd<sub>3</sub>Mg, this ordered phase adopts the hexagonal Ni<sub>3</sub>Sn-type crystal structure.<sup>[1]</sup>

X-ray diffraction (XRD) is the primary and most powerful technique for characterizing this order-disorder transformation. The formation of the ordered superlattice results in a doubling of the unit cell in the basal plane compared to the disordered phase.<sup>[1]</sup> This change in crystal symmetry leads to the appearance of new diffraction peaks, known as superlattice reflections, at specific 2θ angles in the XRD pattern. The positions of the fundamental reflections may also shift slightly due to changes in the lattice parameters.

This application note provides a detailed protocol for the preparation of ordered Cd<sub>3</sub>Mg, its analysis using powder X-ray diffraction, and the subsequent data interpretation to determine its crystal structure, lattice parameters, and the degree of long-range order.

## Experimental Protocols

### Synthesis of Ordered Cd<sub>3</sub>Mg Alloy

A critical step in the analysis is the preparation of a high-quality, ordered sample. This protocol describes the synthesis of a polycrystalline Cd<sub>3</sub>Mg alloy and the subsequent heat treatment to

induce long-range order.

Materials and Equipment:

- High-purity Cadmium (Cd) shots or powder ( $\geq 99.99\%$ )
- High-purity Magnesium (Mg) turnings or powder ( $\geq 99.98\%$ )
- Inert atmosphere furnace (e.g., tube furnace) or arc furnace
- High-purity Argon (Ar) gas
- Tantalum or alumina crucible
- Homogenization and annealing furnace with temperature control ( $\pm 1^\circ\text{C}$ )
- Quartz tube for sealing samples under vacuum
- Vacuum pump

Protocol:

- Alloy Preparation:
  - Weigh stoichiometric amounts of Cd and Mg to achieve the 3:1 atomic ratio.
  - Place the materials into a crucible. Due to the high vapor pressure of Cd, melting under a controlled inert atmosphere is recommended.
  - In an arc furnace, melt the elements under a high-purity argon atmosphere. Remelt the resulting ingot multiple times, flipping it between each melt, to ensure homogeneity.
  - Alternatively, in a tube furnace, place the crucible in the furnace, evacuate, and backfill with argon gas. Heat the furnace to a temperature above the melting point of the highest melting component (Mg:  $\sim 650^\circ\text{C}$ ), hold for several hours to ensure complete mixing, and then cool.
- Homogenization and Ordering:

- Seal the as-cast ingot in an evacuated quartz tube to prevent oxidation during heat treatment.
- Homogenize the sample at a temperature below the solidus line but high enough to facilitate diffusion (e.g., 350-400°C) for an extended period (e.g., 48-72 hours).
- To induce the ordered structure, anneal the homogenized sample at a temperature below the order-disorder transition temperature (~170°C for Cd<sub>3</sub>Mg) for a prolonged duration (e.g., 100-200 hours).
- Quench the sample in cold water to retain the ordered phase at room temperature.

## X-ray Diffraction Data Collection

This protocol outlines the procedure for acquiring powder XRD data suitable for structural analysis.

Equipment:

- Powder X-ray diffractometer
- Cu K $\alpha$  radiation source ( $\lambda = 1.5406 \text{ \AA}$ ) is commonly used.
- Monochromator (to remove K $\beta$  radiation)
- Position-sensitive detector
- Sample holder (low-background, e.g., zero-diffraction silicon)
- Mortar and pestle (agate or ceramic)

Protocol:

- Sample Preparation:
  - Take a small piece of the heat-treated Cd<sub>3</sub>Mg alloy.
  - If the sample is ductile, use a file to obtain a fine powder. If it is brittle, gently grind the sample into a fine powder (particle size < 10  $\mu\text{m}$ ) using a mortar and pestle. This helps to

minimize preferred orientation effects.

- Mount the powder onto a low-background sample holder. Ensure the surface is flat and level with the holder's surface to prevent peak displacement errors.
- Instrument Setup and Data Acquisition:
  - Set the X-ray generator to a typical operating power (e.g., 40 kV and 40 mA).
  - Collect the diffraction pattern over a wide  $2\theta$  range, for example, from  $20^\circ$  to  $100^\circ$ .
  - Use a continuous scan mode with a small step size (e.g.,  $0.02^\circ$ ) and a sufficient counting time per step (e.g., 1-2 seconds) to ensure good signal-to-noise ratio, especially for weak superlattice peaks.

## Data Presentation: Crystallographic Information

The ordered  $\text{Cd}_3\text{Mg}$  alloy crystallizes in the hexagonal  $\text{Ni}_3\text{Sn}$ -type structure. The crystallographic data is summarized in the tables below. Note that in the absence of precise, readily available experimental data for  $\text{Cd}_3\text{Mg}$  in the literature, the lattice parameters of the isostructural  $\text{Ni}_3\text{Sn}$  are provided as a reference.<sup>[2]</sup>

Table 1: Crystal Structure Data for Ordered  $\text{A}_3\text{B}$  ( $\text{Ni}_3\text{Sn}$ -type)

Parameter	Value
Crystal System	Hexagonal
Space Group	$P6_3/mmc$ (No. 194)
Formula Units (Z)	2
Wyckoff Positions	
Atom B (Mg)	2c: (1/3, 2/3, 1/4)
Atom A (Cd)	6h: (x, 2x, 1/4)

Note: For the ideal  $\text{Ni}_3\text{Sn}$  structure, the x parameter for the 6h position is approximately 5/6.

Table 2: Lattice Parameters and Unit Cell Volume

Parameter	Value (for isostructural Ni <sub>3</sub> Sn[2])
a	5.2950 Å
c	4.247 Å
c/a ratio	0.802
Volume	102.9 Å <sup>3</sup>

## Data Analysis and Interpretation

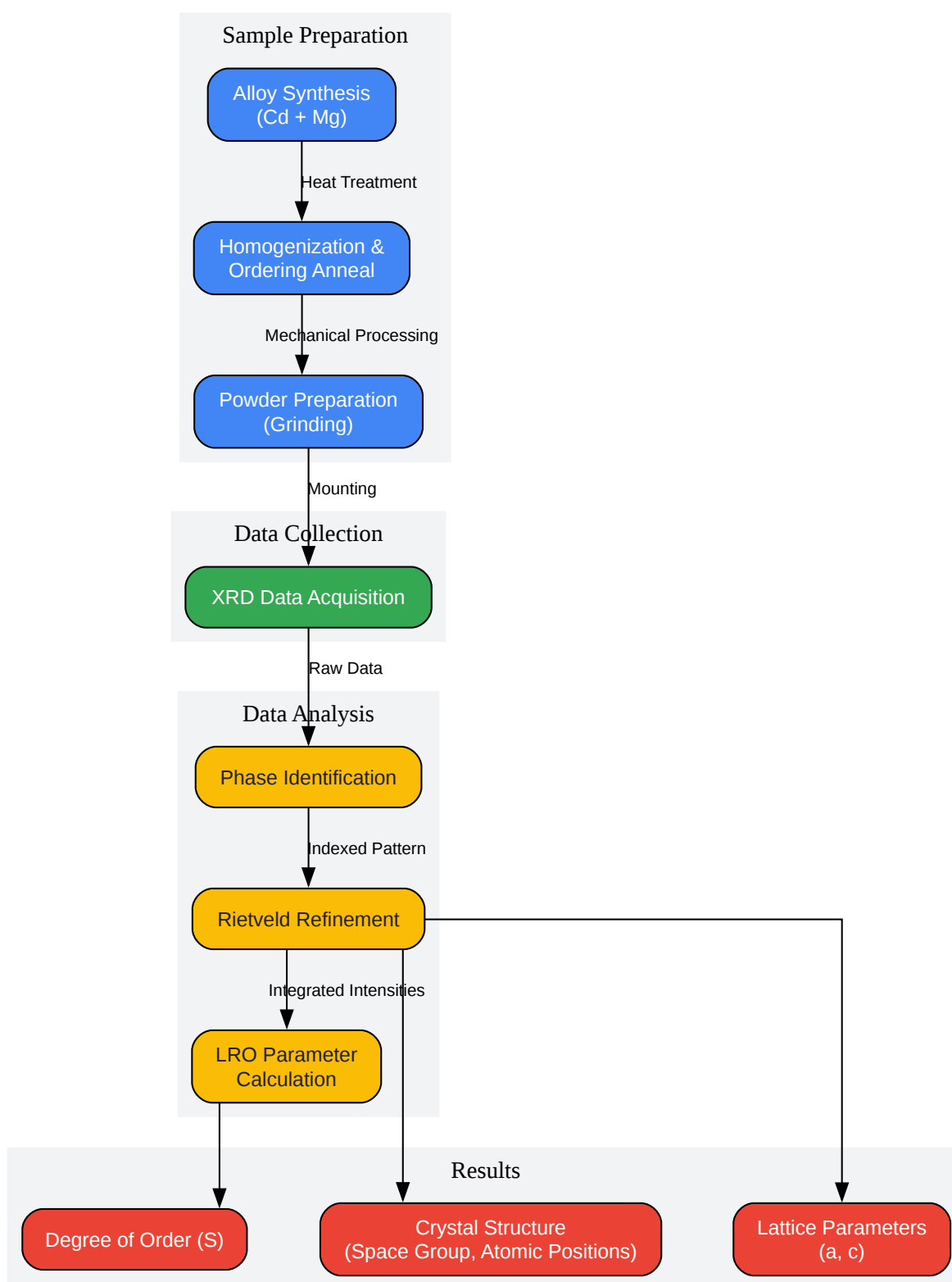
The analysis of the XRD pattern involves identifying the phases present, indexing the diffraction peaks, refining the lattice parameters, and quantifying the degree of atomic order.

## Phase Identification and Lattice Parameter Refinement

- **Phase Identification:** Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., ICDD). The presence of both fundamental (strong intensity) and superlattice (weaker intensity) peaks confirms the formation of the ordered Cd<sub>3</sub>Mg phase.
- **Indexing:** Index the peaks based on the hexagonal P6<sub>3</sub>/mmc space group. The reflection conditions for this space group will determine the allowed (hkl) indices.
- **Lattice Parameter Refinement:** Use software packages (e.g., GSAS-II, FullProf, MAUD) to perform a Le Bail or Rietveld refinement. This process fits the entire diffraction profile and provides highly accurate lattice parameters ('a' and 'c').

## Workflow for XRD Analysis of Cd<sub>3</sub>Mg

The overall workflow from sample preparation to final structural analysis is depicted below.



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Caption: Workflow for the structural analysis of  $\text{Cd}_3\text{Mg}$ .

## Determination of the Long-Range Order (LRO)

### Parameter

The degree of chemical ordering can be quantified by the Bragg-Williams long-range order parameter,  $S$ .<sup>[3]</sup> For a perfectly ordered crystal,  $S = 1$ , while for a completely random solid solution,  $S = 0$ . The value of  $S$  can be determined from the integrated intensities of superlattice and fundamental reflections.

The intensity ( $I$ ) of a diffraction peak ( $hkl$ ) is proportional to the square of the structure factor magnitude  $|F(hkl)|^2$ , the multiplicity factor ( $p$ ), and the Lorentz-polarization factor ( $LP$ ):

$$I(hkl) \propto p * |F(hkl)|^2 * LP$$

The structure factor,  $F(hkl)$ , is calculated by summing the scattering contributions from all atoms ( $j$ ) in the unit cell:

$$F(hkl) = \sum f_j * \exp[2\pi i(hx_j + ky_j + lz_j)]$$

where  $f_j$  is the atomic scattering factor of atom  $j$ , and  $(x_j, y_j, z_j)$  are its fractional coordinates.

For the  $Cd_3Mg$  structure, the structure factors for fundamental reflections depend on the sum of the scattering factors of Cd and Mg, while for superlattice reflections, they depend on the difference.

Protocol for LRO Calculation:

- **Select Peaks:** Choose a strong, well-separated superlattice reflection (e.g., (100) or (101)) and a strong fundamental reflection (e.g., (102) or (110)).
- **Measure Integrated Intensities:** Accurately determine the integrated intensity (area under the peak) for both the superlattice ( $I_{super}$ ) and fundamental ( $I_{fund}$ ) peaks after background subtraction.
- **Calculate S:** The order parameter  $S$  is related to the intensities by the following relationship:

$$S^2 = (I_{super} / I_{fund})_{exp} / (I_{super} / I_{fund})_{calc}$$

where the exp subscript refers to the experimental intensity ratio and the calc subscript refers to the theoretical ratio calculated for a perfectly ordered structure ( $S=1$ ). This theoretical ratio is determined by calculating the structure factors, multiplicity, and LP factors for the chosen reflections.

This detailed analysis allows researchers to not only confirm the crystal structure of  $Cd_3Mg$  but also to quantitatively assess the degree of atomic ordering achieved through specific thermal processing routes.

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